Flupentixol dihydrochloride

Übersicht

Beschreibung

Synthesis Analysis

Flupentixol dihydrochloride undergoes decomposition in aqueous solutions, leading to various products including trifluoromethylthioxanthone through oxidation processes. The decomposition rate is influenced by pH, oxygen concentration, and the presence of buffer ions. Additionally, micelle formation by the drug markedly affects its oxidation rate (Enever, Li Wan Po, & Shotton, 1979).

Molecular Structure Analysis

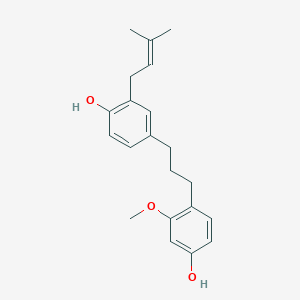

Quantum chemical investigations into the trans- and cis-isomers of Flupentixol reveal significant differences in geometrical structure, electronic and optical properties, and thermodynamic properties. The cis-isomer demonstrates greater pharmacological activity, attributed to its distinct electronic absorption spectra, vibrational frequencies, and natural charge distribution. These properties suggest a nuanced interaction with biological membranes and receptor sites, underlying its clinical efficacy (Saleh, Bagheri Novir, & Balali, 2020).

Chemical Reactions and Properties

Flupentixol dihydrochloride's interaction with phospholipid membranes, particularly in the presence of cholesterol, exemplifies its chemical reactivity. It integrates into the membrane, affecting the structure and dynamics of lipids, which in turn influences membrane-bound proteins and receptors. This interaction is pivotal in understanding its mechanism of action at the molecular level (Yonar & Sunnetcioglu, 2016).

Wissenschaftliche Forschungsanwendungen

Application in Psychiatry

Flupentixol dihydrochloride is used in the management of chronic schizophrenia in patients whose main manifestations do not include excitement, agitation, or hyperactivity . It has also been marketed to manage symptoms of depression in patients who may or may not exhibit signs of anxiety .

Method of Application

The drug is typically administered orally in tablet form .

Results or Outcomes

The drug has been found to be effective in managing the symptoms of schizophrenia and depression .

Application in Fast Dissolving Oral Film Formulation

A study was conducted to develop a fast dissolving oral film of the antipsychotic drug, flupentixol dihydrochloride, to enhance its bioavailability, optimize its therapeutic effect when used to treat depression with anxiety, and increase the convenience and compliance by the mentally ill, developmentally disabled, elderly, and pediatric patients .

Method of Application

Six formulae were prepared with different concentrations of water-soluble polymers vis. hydroxypropyl methylcellulose (HPMC E5) and carboxymethyl cellulose (CMC) by solvent casting technique .

Results or Outcomes

Faster rate of absorption of flupentixol could be obtained from the oral film formulation and the relative bioavailability was found to be 151.06% compared to the marketed product .

Application in Emotional Disorders

Flupentixol dihydrochloride has been used in a clinical trial to evaluate its efficacy and safety in the treatment of different types of non-random emotional disorders .

Method of Application

Patients were treated with Flupentixol melitracen tablets for 12 weeks .

Results or Outcomes

The results of this study are not provided in the source .

Application in Cancer Research

Flupentixol dihydrochloride has been found to have anti-proliferative activity against cancer cells and can induce apoptosis .

Method of Application

The specific method of application in cancer research is not provided in the source .

Results or Outcomes

The drug has been found to show anti-proliferative activity to cancer cells and induces apoptosis .

Application in Anxiolytic Research

Flupentixol dihydrochloride is used in anxiolytic research .

Method of Application

The specific method of application in anxiolytic research is not provided in the source .

Results or Outcomes

The results of this study are not provided in the source .

Application as a Long-Acting Injection

Flupentixol’s main use is as a long-acting injection given once in every two or three weeks to individuals with schizophrenia who have poor compliance with medication and have frequent relapses of illness .

Method of Application

The drug is typically administered as a long-acting injection .

Results or Outcomes

The drug has been found to be effective in managing the symptoms of schizophrenia .

Application in Reducing Self-Harm

Flupentixol dihydrochloride has been used in low doses as an antidepressant . There is tentative evidence that it reduces the rate of deliberate self-harm, among those who self-harm repeatedly .

Method of Application

The specific method of application in reducing self-harm is not provided in the source .

Results or Outcomes

The drug has been found to be effective in reducing the rate of deliberate self-harm .

Application in Combination Therapy

In combination with melitracen, flupentixol is used to manage symptoms of anxiety, depression, and asthenia .

Method of Application

The specific method of application in combination therapy is not provided in the source .

Results or Outcomes

The combination of flupentixol and melitracen has been found to be effective in managing symptoms of anxiety, depression, and asthenia .

Safety And Hazards

Zukünftige Richtungen

Flupentixol dihydrochloride is used for the management of chronic schizophrenia in patients whose main manifestations do not include excitement, agitation or hyperactivity . It has been marketed to manage symptoms of depression in patients who may or may not exhibit signs of anxiety . The optimal dose of flupentixol decanoate is likely to be between 20 mg and 40 mg every 2 weeks .

Eigenschaften

IUPAC Name |

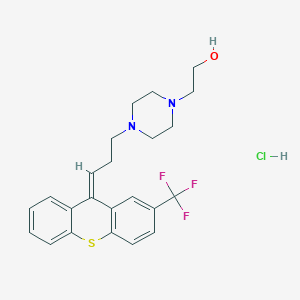

2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H/b18-5-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVDQEIIMOZNNA-MHKBYHAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017247 | |

| Record name | 2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flupentixol dihydrochloride | |

CAS RN |

2413-38-9, 51529-01-2 | |

| Record name | Flupentixol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002413389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupentixol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051529012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-(Z)-Flupenthixol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPENTIXOL DIHYDROCHLORIDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96L0Z069N1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-Pyrido[2,3-b]indol-4-amine](/img/structure/B29998.png)

![4-Chloro-9H-pyrido[2,3-b]indole](/img/structure/B29999.png)